2-(N-Methylaminomethyl)-5-fluorophenylboronic acid, pinacol ester 2-(N-Methylaminomethyl)-5-fluorophenylboronic acid, pinacol ester
Brand Name: Vulcanchem
CAS No.: 2096334-69-7
VCID: VC7958006
InChI: InChI=1S/C14H21BFNO2/c1-13(2)14(3,4)19-15(18-13)12-8-11(16)7-6-10(12)9-17-5/h6-8,17H,9H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CNC
Molecular Formula: C14H21BFNO2
Molecular Weight: 265.13

2-(N-Methylaminomethyl)-5-fluorophenylboronic acid, pinacol ester

CAS No.: 2096334-69-7

Cat. No.: VC7958006

Molecular Formula: C14H21BFNO2

Molecular Weight: 265.13

* For research use only. Not for human or veterinary use.

2-(N-Methylaminomethyl)-5-fluorophenylboronic acid, pinacol ester - 2096334-69-7

Specification

CAS No. 2096334-69-7
Molecular Formula C14H21BFNO2
Molecular Weight 265.13
IUPAC Name 1-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine
Standard InChI InChI=1S/C14H21BFNO2/c1-13(2)14(3,4)19-15(18-13)12-8-11(16)7-6-10(12)9-17-5/h6-8,17H,9H2,1-5H3
Standard InChI Key HXKMEAWDBRQUJO-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CNC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CNC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three functional moieties:

  • Fluorophenyl Core: A benzene ring substituted with fluorine at the para position relative to the boronic ester group, enhancing electronic modulation for cross-coupling reactions .

  • Pinacol Boronic Ester: The boronic acid is protected as a pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), improving air and moisture stability compared to free boronic acids .

  • N-Methylaminomethyl Side Chain: A methylated amine (-CH2_2-N(CH3_3)) at the ortho position to the boron group, introducing basicity and hydrogen-bonding potential for biomolecular interactions .

The IUPAC name, 4-fluoro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanamine, precisely reflects this arrangement .

Spectroscopic and Computational Data

  • Canonical SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CNC

  • InChI Key: FZRZYZWQKZAUOY-UHFFFAOYSA-N

  • Boiling Point: Estimated at 284–300°C based on analog data .

  • Density: ~1.05–1.10 g/cm³, typical for pinacol boronic esters .

Synthesis and Manufacturing

Industrial Production

MolCore BioPharmatech synthesizes the compound under ISO-certified conditions, achieving ≥97% purity via column chromatography and crystallization . Scalability is ensured by continuous-flow reactors, minimizing boronic acid hydrolysis .

Physicochemical Properties

PropertyValue/RangeMethod/Source
Molecular Weight265.14 g/molCalculated
SolubilityMethanol, DMSO, THFExperimental
StabilityStable under N₂, -20°CManufacturer SDS
LogP (Partition Coeff.)~2.5 (Predicted)ChemAxon Estimation

The compound’s solubility in polar aprotic solvents facilitates its use in Suzuki-Miyaura couplings, while its moderate lipophilicity (LogP ≈2.5) aids membrane permeability in bioactive molecules .

Applications in Pharmaceutical Research

Cross-Coupling Reactions

As a boronic ester, it participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl structures. The fluorine atom directs electrophilic substitution, while the aminomethyl group enables post-functionalization via reductive amination .

Example Reaction:

Ar-B(pin)+Ar’XPd(PPh3)4,BaseAr-Ar’+B(pin)X\text{Ar-B(pin)} + \text{Ar'X} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Ar-Ar'} + \text{B(pin)X}

(Ar = fluorophenyl; X = halide or triflate)

Protease Inhibition

The boronic acid moiety (after deprotection) acts as a transition-state analog in serine protease inhibitors. Clinical analogs (e.g., bortezomib) validate this mechanism, suggesting potential in oncology and anti-inflammatory drug development .

Radiolabeling Precursor

Fluorine-18 derivatives could be synthesized for positron emission tomography (PET) tracers, leveraging the existing fluorine atom for isotopic exchange .

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